tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-formyl-3-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-5-4-8(7-14)10(15)6-9/h4-7,15H,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRXACNIQCOCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl (4-(Hydroxymethyl)-3-Hydroxyphenyl)carbamate
Oxidation to Formyl Group
Method A: Pyridinium Chlorochromate (PCC)
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Conditions : PCC (1.2 equiv), sodium acetate (0.1 equiv) in dichloromethane (DCM) at 25°C for 1 hour.
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Yield : 70% (observed in tert-butyl (4-formylbenzyl)carbamate synthesis).
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Advantages : Mild conditions compatible with acid-sensitive Boc groups.
Method B: Manganese(IV) Oxide (MnO₂)
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Limitations : Requires stoichiometric MnO₂ and extended reaction times.
Reductive Amination and Subsequent Boc Protection
For substrates where the amine is introduced post-formylation, reductive amination offers an alternative pathway:
Step 1: Formylation of 3-Hydroxybenzaldehyde Derivatives
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Reagents : Vilsmeier-Haack reagent (POCl₃/DMF) or Duff reaction (hexamine/HCOOH).
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Product : 4-Formyl-3-hydroxybenzaldehyde.
Step 2: Reductive Amination
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Conditions : Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5 (acetic acid buffer).
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Intermediate : 4-Formyl-3-hydroxyaniline.
Step 3: Boc Protection
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As described in Section 1.
Overall Yield : ~50–60% (estimated due to multi-step inefficiencies).
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Boc Protection | Boc₂O, TEA | THF, 25°C, 6h | 70–80% | Fewer steps | Limited precursor availability |
| PCC Oxidation | PCC, NaOAc | DCM, 25°C, 1h | 70% | Fast, mild | Requires anhydrous conditions |
| MnO₂ Oxidation | MnO₂ | DCM, 20°C, 16h | 80% | High yield | Excess reagent, long reaction time |
| Reductive Amination | NaBH₃CN, Boc₂O | MeOH, pH 4–5 | 50–60% | Flexible starting materials | Multi-step, lower overall yield |
Optimization and Industrial-Scale Considerations
Solvent Selection
Temperature Control
Workup and Purification
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Filtration through Celite : Critical for removing MnO₂ residues post-oxidation.
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Acid-Base Extraction : Used to isolate Boc-protected compounds from unreacted starting materials.
Stereochemical and Functional Group Considerations
The phenolic hydroxyl group’s acidity (pKa ~10) necessitates protection during strong base exposure. Temporary silylation (e.g., TBSCl) or methylation may be employed, though deprotection must avoid compromising the formyl group .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or other derivatives
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate has shown promise in pharmaceutical applications due to its potential biological activities:
- Antioxidant Properties: The phenolic structure suggests that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Activity: Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
- Antimicrobial Activity: Its structure indicates potential interactions with microbial targets, although further studies are required to confirm these effects.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, such as:
- Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
- Functionalization: The presence of reactive groups enables functionalization at specific sites on the molecule.
Case Studies and Research Findings
Several studies have explored the biological activity and potential therapeutic applications of related compounds:
- Study on Antioxidant Activity: Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be leveraged in developing new therapeutic agents.
- Anti-inflammatory Effects: Studies have shown that derivatives of phenolic compounds can reduce inflammation markers in vitro and in vivo models.
- Neuroprotective Effects: Some derivatives have demonstrated protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation.
Mechanism of Action
The mechanism of action of tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Formyl and Hydroxyl Groups
(a) tert-Butyl (4-formylpyridin-3-yl)carbamate (CAS 893423-62-6)
- Structure : Replaces the phenyl ring with a pyridine ring, retaining the formyl group at position 3.
- Key Differences : The pyridine ring introduces aromatic nitrogen, altering electronic properties and hydrogen-bonding capabilities compared to the phenyl analog. This may influence solubility and reactivity in nucleophilic substitutions.
- Similarity Score : 0.84 .
(b) (4-Formyl-phenyl)-carbamic acid tert-butyl ester (CAS 176980-36-2)
- Structure : Lacks the hydroxyl group at position 3 but retains the formyl group at position 4 on the phenyl ring.
- Similarity Score : 0.72 .
(c) tert-Butyl (3-formylphenyl)carbamate (CAS 144072-30-0)
- Key Differences : Altered regiochemistry of the formyl group may affect steric hindrance and electronic distribution, influencing reactivity in coupling reactions.
- Similarity Score : 0.72 .
Carbamates with Hydroxyl or Chloro Substituents
(a) (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Structure : Features a biphenyl group and a hydroxyl group on an aliphatic chain.
(b) tert-Butyl (4-chlorophenethyl)carbamate (CAS 167886-56-8)
- Structure : Chloro substituent on a phenethyl group instead of formyl/hydroxyl on phenyl.
- Key Differences : The electron-withdrawing chloro group increases stability toward nucleophilic attack but reduces electrophilicity compared to the formyl group. Molecular weight: 255.74 g/mol .
Bicyclic and Aliphatic Carbamates
(a) tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Structure : Incorporates a bicyclo[2.2.2]octane ring system with a formyl group.
- Applications include chiral building blocks in drug synthesis .
(b) (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate (CAS 167216-17-3)
- Structure : Aliphatic carbamate with a hydroxyl group on a butyl chain.
- Key Differences: The aliphatic hydroxyl group (pKa ~16–18) is less acidic than the phenolic -OH in the target compound (pKa ~9–10). Molecular weight: 189.25 g/mol .
Comparative Data Table
Biological Activity
tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular processes. Research indicates that this compound exhibits enzyme inhibition and antimicrobial properties , making it a candidate for further investigation in drug development and therapeutic applications.
The mechanism of action involves reversible binding to enzyme active sites, which alters enzyme function and leads to downstream effects on metabolic pathways. The specific interactions depend on the structural features of the compound, particularly the formyl and hydroxy groups, which enhance its binding affinity to target enzymes.
Carbamates like this compound are known to affect various biochemical pathways. They can inhibit detoxification enzymes, leading to increased levels of reactive oxygen species (ROS), which may influence cellular metabolism and gene expression.
Table 1: Summary of Biological Activities and Effects
| Activity Type | Mechanism of Action | Model Organism/Cell Line | Concentration Range | Observed Effects |
|---|---|---|---|---|
| Enzyme Inhibition | Reversible binding to active sites | Various in vitro models | µM levels | Increased ROS levels; altered metabolism |
| Antimicrobial Effects | Interaction with microbial enzymes | Bacterial strains | To be determined | Inhibition of microbial growth |
| Gene Expression | Modulation of transcription factors | HEK 293T cells | 50 nM - 1000 nM | Downregulation of target genes |
Case Studies
- Enzyme Inhibition Studies : In vitro studies have shown that this compound inhibits specific enzymes involved in detoxification processes. This inhibition leads to an accumulation of ROS, which can trigger stress responses in cells.
- Antimicrobial Activity : Preliminary results indicate that the compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve interference with microbial enzyme function, which disrupts metabolic processes essential for bacterial survival.
- Gene Expression Modulation : Research utilizing HEK 293T cell lines demonstrated that treatment with this compound resulted in downregulation of genes associated with oxidative stress response pathways, suggesting a potential therapeutic application in diseases characterized by oxidative damage.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its bioavailability may be influenced by its chemical structure and the presence of functional groups that affect solubility and permeability through biological membranes.
Q & A
Q. What are the common synthetic routes for tert-Butyl (4-formyl-3-hydroxyphenyl)carbamate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. A representative method involves reacting a phenolic amine precursor with di-tert-butyl dicarbonate (Boc₂O) under inert atmospheres (e.g., N₂) in dichloromethane (DCM) at low temperatures (-78°C). Subsequent coupling reactions with halogenated pyrimidines or aryl halides are performed using catalysts like Pd(PPh₃)₂Cl₂ and CuI in solvents such as THF or DMAc .
Q. How is the structural integrity of this compound confirmed?
Characterization relies on spectroscopic methods:
- NMR : To verify the presence of tert-butyl groups (δ ~1.4 ppm in H NMR) and aromatic/formyl protons.
- Mass Spectrometry (MS) : Electrospray ionization (ESI+) confirms molecular weight (e.g., observed m/z 469 [M+H]⁺ in intermediates) .
- Chromatography : Column chromatography (silica gel, eluents like EtOAc/hexane) ensures purity .
Q. What safety precautions are essential when handling this compound?
While specific hazards vary, general protocols include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats.
- Fire Safety : Dry chemical or alcohol-resistant foam for extinguishing; avoid water due to potential reactive byproducts (e.g., CO, NOx) .
Advanced Research Questions
Q. How can coupling reaction efficiency be optimized during synthesis?
Catalyst selection and reaction conditions critically impact yields. For example:
- Catalyst Loading : Pd(PPh₃)₂Cl₂ (0.5–1 mol%) and CuI (10 mol%) in THF improve Sonogashira or Buchwald-Hartwig couplings .
- Temperature Control : Stirring at 80°C for 12–24 hours enhances nucleophilic substitution with aryl halides .
- Solvent Choice : Polar aprotic solvents (e.g., DMAc) facilitate solubility of intermediates .
Q. What strategies mitigate byproduct formation in multi-step syntheses?
- Inert Atmospheres : N₂ or Ar prevents oxidation of sensitive intermediates (e.g., amines) .
- Purification : Sequential column chromatography (gradient elution) separates regioisomers.
- Acid/Base Quenching : Adjusting pH during workup (e.g., HCl/NaOH) removes unreacted starting materials .
Q. How are air- or moisture-sensitive intermediates managed in large-scale reactions?
- Schlenk Techniques : Use of flame-dried glassware and cannula transfers under N₂.
- Drying Agents : Anhydrous Na₂SO₄ or MgSO₄ for organic phases.
- Low-Temperature Storage : Intermediates like Boc-protected amines are stored at -20°C to prevent degradation .
Q. What analytical methods resolve contradictions in reported reaction yields?
- Reproducibility Checks : Validate literature procedures with controlled parameters (e.g., catalyst batch, solvent purity).
- In Situ Monitoring : TLC or HPLC tracks reaction progress to identify kinetic bottlenecks.
- Byproduct Analysis : High-resolution MS or C NMR detects trace impurities from side reactions (e.g., over-oxidation of formyl groups) .
Q. How can thermal decomposition products be safely characterized?
- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Captures volatile byproducts (e.g., CO, NOx) mentioned in SDS .
- FT-IR Spectroscopy : Monitors functional group stability under heating .
Methodological Notes
- Synthetic Optimization : Pilot small-scale reactions (1–5 mmol) before scaling up to minimize reagent waste.
- Data Cross-Validation : Compare NMR shifts and MS data with structurally similar tert-butyl carbamates (e.g., tert-butyl (4-bromophenyl)carbamate) to confirm assignments .
- Safety Compliance : Align handling protocols with GHS classifications (e.g., H315 for skin irritation) and regional regulations (e.g., OSHA, EU directives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
